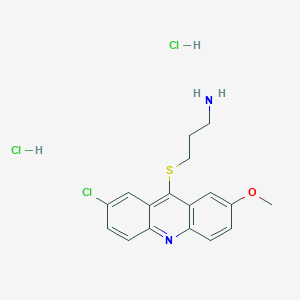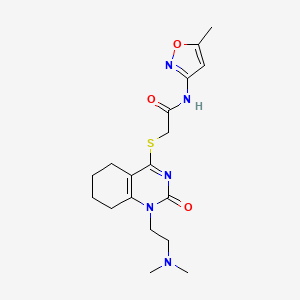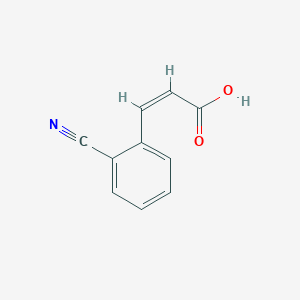![molecular formula C21H22N2O4 B2745702 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide CAS No. 1207018-22-1](/img/structure/B2745702.png)
2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a benzoxazole ring, which is a fused aromatic ring containing a benzene and an oxazole. Oxazoles are five-membered rings containing an oxygen atom and a nitrogen atom. The compound also contains an acetamide group, which is derived from acetic acid and contains a carbonyl (C=O) and a nitrogen. The presence of these functional groups can influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of a compound can greatly influence its properties and reactivity. For example, the benzoxazole ring in this compound is aromatic, meaning it is particularly stable and can participate in certain types of chemical reactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzoxazole and acetamide groups. For example, the nitrogen in the acetamide group could act as a nucleophile, attacking electrophilic (electron-poor) centers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzoxazole and acetamide groups could influence the compound’s solubility, melting point, and boiling point .Applications De Recherche Scientifique
Molecular Structure and Inhibitory Activity
Caroxazone, structurally related to the chemical compound , acts as a potent monoamine oxidase (MAO) inhibitor. Its molecular structure, characterized by the oxazine ring, demonstrates electronic delocalization that contributes to its pharmacological action. The structural integrity and interactions, facilitated by intermolecular hydrogen bonding, play a crucial role in its inhibitory capabilities (Wouters et al., 1994).
Heterocyclic Chemistry and Synthesis
The compound's relevance extends into heterocyclic chemistry, where its derivatives participate in forming benzoxazasiloles through interactions with methyl(organyl)dichlorosilanes. This process leads to compounds that exhibit equilibrium with benzodioxazasilepines, highlighting the compound's versatility in synthesizing heterocyclic structures (Lazareva et al., 2017).
Anti-inflammatory Applications
A derivative synthesized for evaluating anti-inflammatory activity demonstrated promising results in both in vitro and in vivo models. This application underscores the potential therapeutic uses of derivatives in treating inflammation, with further research possibly expanding its applicability in pharmacology (Nikalje et al., 2015).
Metabolic Studies
Metabolic studies involving caroxazone, related to our compound of interest, shed light on its metabolic pathways in humans. Identifying various metabolites through synthesis and detection in urine samples illustrates the compound's metabolic diversity and potential for further pharmacokinetic studies (Bernardi et al., 1979).
Antitumor Activity
Research into quinazolinone analogues, sharing a structural framework with the compound , revealed significant antitumor activity across a spectrum of cancer cell lines. This indicates the compound's derivatives could play a vital role in developing new anticancer agents (Al-Suwaidan et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c24-19(14-23-17-8-4-5-9-18(17)27-20(23)25)22-15-21(10-12-26-13-11-21)16-6-2-1-3-7-16/h1-9H,10-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFALGHERPDJKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)CN2C3=CC=CC=C3OC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(3-{3-[(2,5-Dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-3-oxopropyl)benzonitrile](/img/structure/B2745626.png)



![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2745630.png)

![1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylbenzo[d]thiazol-2-yl)urea](/img/structure/B2745632.png)
![4,5-dimethoxy-2-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2745633.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2745635.png)
![N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}thiophene-2-carboxamide](/img/structure/B2745636.png)
